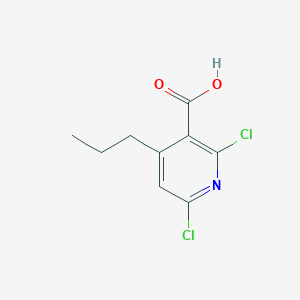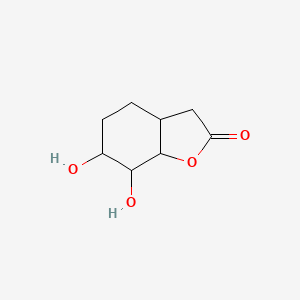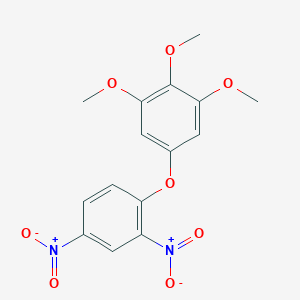
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene is an organic compound characterized by the presence of a dinitrophenoxy group attached to a trimethoxybenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene typically involves the reaction of 1,2,3-trimethoxybenzene with 2,4-dinitrophenol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups on the phenoxy ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic Aromatic Substitution: Products include substituted phenoxy derivatives.
Reduction: Products include amino derivatives of the original compound.
Oxidation: Products include aldehydes or acids derived from the methoxy groups.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the development of new materials, including polymers and plasticizers.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. Additionally, the compound can act as a nucleophile or electrophile in different chemical environments, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenoxy ethanol: Similar in structure but with an ethanol group instead of a trimethoxybenzene core.
2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-mannopyranoside: Contains a dinitrophenyl group but differs in its sugar moiety.
1,2-Bis(2,4-dinitrophenoxy)ethane: Features two dinitrophenoxy groups attached to an ethane backbone.
Uniqueness
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene is unique due to its combination of a trimethoxybenzene core with a dinitrophenoxy group. This structure imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various scientific fields .
Eigenschaften
CAS-Nummer |
62995-16-8 |
|---|---|
Molekularformel |
C15H14N2O8 |
Molekulargewicht |
350.28 g/mol |
IUPAC-Name |
5-(2,4-dinitrophenoxy)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C15H14N2O8/c1-22-13-7-10(8-14(23-2)15(13)24-3)25-12-5-4-9(16(18)19)6-11(12)17(20)21/h4-8H,1-3H3 |
InChI-Schlüssel |
RRLMOEGLHMZMLM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
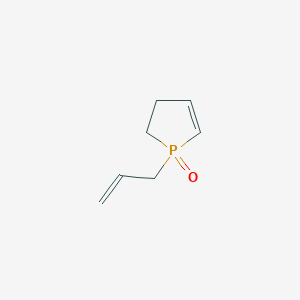

![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)


![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
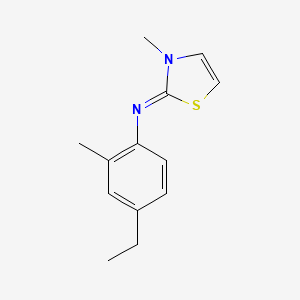
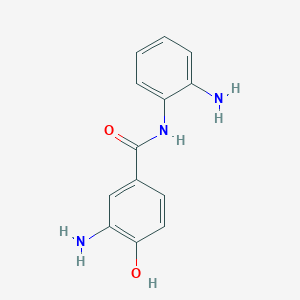
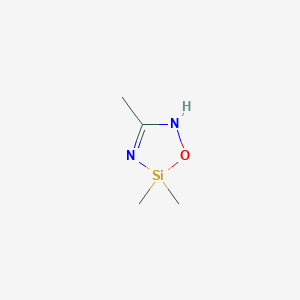
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
